molecular formula C12H15N3O2 B1527995 Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate CAS No. 1346447-43-5

Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate

Cat. No.: B1527995
CAS No.: 1346447-43-5
M. Wt: 233.27 g/mol
InChI Key: WRNKMGRTVONKFM-UHFFFAOYSA-N
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Description

Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core modified with a tert-butyl carbamate group at the 6-position. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and other bioactive molecules. Its synthesis involves the reaction of 1H-pyrrolo[2,3-b]pyridin-6-amine with di-tert-butyl dicarbonate in a mixture of water, 1,4-dioxane, and sodium carbonate under ambient conditions for 84 hours, followed by extraction and purification . The tert-butyl carbamate group serves as a protective moiety for the amine, enabling selective reactivity in downstream transformations.

Properties

IUPAC Name

tert-butyl N-(1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-9-5-4-8-6-7-13-10(8)14-9/h4-7H,1-3H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNKMGRTVONKFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(C=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The main synthetic approach involves the reaction of 1H-pyrrolo[2,3-b]pyridine (azaindole) with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base to form the Boc-protected carbamate. The reaction typically proceeds under mild temperature conditions (0 to 25 °C) and inert atmosphere to avoid side reactions.

Detailed Reaction Conditions and Yields

Several variations of this Boc-protection reaction have been reported, differing mainly in the choice of base, solvent, temperature, and reaction time. The following table summarizes key experimental data extracted from multiple research findings:

Entry Starting Material Base Solvent Temperature Reaction Time Atmosphere Yield (%) Notes
1 1H-pyrrolo[3,2-c]pyridine N,N-Dimethylaminopyridine (DMAP) Acetonitrile 20 °C 18 h Ambient 100 Stirred mixture; purified by flash chromatography; colorless oil obtained
2 1H-pyrrolo[3,2-c]pyridine Triethylamine (TEA) Dichloromethane 25 °C 12 h N2 98.2 Portionwise addition of (Boc)2O; purified by column chromatography; light yellow oil
3 5-Azaindole (pyrrolo[3,2-b]pyridine) Triethylamine (TEA) Dichloromethane 0 °C 6 h Ambient 97 Dropwise addition of (Boc)2O; extracted with EtOAc; transparent liquid obtained
4 5-Azaindole DMAP Acetonitrile 20 °C 2.5 h Ambient 92.4 DMAP added dropwise; reaction stirred 2 h before addition of (Boc)2O; purified product

Typical Experimental Procedure

A representative procedure is as follows:

  • To a stirred solution of 1H-pyrrolo[2,3-b]pyridine (or 5-azaindole) in dry dichloromethane or acetonitrile, a base such as triethylamine or DMAP is added.
  • The mixture is cooled to 0–25 °C under nitrogen atmosphere.
  • Di-tert-butyl dicarbonate ((Boc)2O) is added dropwise or in portions.
  • The reaction is stirred for 6–18 hours at the set temperature.
  • After completion, the reaction mixture is diluted with an organic solvent (e.g., dichloromethane or ethyl acetate), washed with aqueous acid or water to remove residual base and impurities.
  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
  • The crude product is purified by column chromatography using silica gel with a solvent system such as petroleum ether/ethyl acetate (2:1 or 3:1) to afford the tert-butyl carbamate derivative as a colorless or light yellow oil or solid.

Mechanistic Insights

The reaction mechanism involves nucleophilic attack of the nitrogen atom in the pyrrolo[2,3-b]pyridine ring on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. The base facilitates deprotonation of the nitrogen, enhancing its nucleophilicity, and scavenges the generated acid byproducts. The reaction proceeds smoothly at ambient or slightly reduced temperatures, minimizing side reactions such as over-carbamoylation or ring modifications.

Comparative Analysis of Preparation Methods

Parameter DMAP in Acetonitrile Triethylamine in Dichloromethane Triethylamine in Acetonitrile
Reaction Time 2.5 – 18 h 6 – 12 h Overnight to 18 h
Temperature 20 °C 0 – 25 °C 0 – 20 °C
Yield 92.4 – 100% 97 – 98.2% ~97%
Workup Extraction, drying, chromatography Similar Similar
Product State Oil or solid Oil or light yellow oil Oil or liquid
Notes Faster reaction with DMAP; high yield Slightly longer reaction time; inert atmosphere recommended Longer reaction time; inert atmosphere

Research Findings and Observations

  • The Boc-protection of pyrrolo[2,3-b]pyridine derivatives is highly efficient, providing yields typically above 90% under mild conditions.
  • Use of DMAP as a catalyst/base accelerates the reaction and can reduce reaction time significantly compared to triethylamine.
  • Solvent choice influences reaction kinetics; acetonitrile and dichloromethane are both effective, with dichloromethane often preferred for ease of purification.
  • Maintaining an inert atmosphere (nitrogen) is beneficial to prevent oxidation or moisture interference.
  • The purified tert-butyl carbamate derivatives are stable and can be isolated as oils or crystalline solids depending on purification and storage conditions.
  • Spectroscopic characterization (1H NMR, ESIMS) confirms the structure and purity of the products.

Summary Table of Key Literature Examples

Reference Starting Material Base Solvent Temp (°C) Time (h) Yield (%) Product Form
Ambeed 1H-pyrrolo[3,2-c]pyridine DMAP Acetonitrile 20 18 100 Colorless oil
Ambeed 1H-pyrrolo[3,2-c]pyridine Triethylamine Dichloromethane 25 12 98.2 Light yellow oil
Ambeed 5-Azaindole Triethylamine Dichloromethane 0 6 97 Transparent liquid
Ambeed 5-Azaindole DMAP Acetonitrile 20 2.5 92.4 Oil

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the pyrrolopyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and biological properties.

Scientific Research Applications

Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate exhibits significant biological activities primarily through its interactions with specific molecular targets. Research indicates that it may act as an inhibitor of various enzymes and receptors involved in critical biological pathways.

Enzyme Inhibition

The compound has shown potent inhibitory effects on several enzymes:

EnzymeInhibition ActivityReference
SGK-1Potent inhibitor
DYRK1ANanomolar level inhibition
COX-1/COX-2Selective inhibition

These inhibitory effects suggest its potential use in therapeutic applications targeting diseases where these enzymes are implicated.

Anti-inflammatory Effects

Studies have demonstrated the anti-inflammatory properties of this compound and its derivatives. For instance, certain derivatives have shown efficacy in reducing inflammation in models such as carrageenan-induced paw edema in rats. This positions the compound as a candidate for further investigation in anti-inflammatory drug development.

Inhibition Assays

In a study assessing the efficacy of pyrrolo[2,3-b]pyridine derivatives as DYRK1A inhibitors, it was found that certain compounds exhibited significant inhibition at nanomolar concentrations. This suggests that this compound could be a promising candidate for further research due to its structural similarities.

Anti-inflammatory Screening

A series of substituted pyrazole derivatives were evaluated for their anti-inflammatory properties using COX enzyme inhibition assays. Results indicated that compounds with similar structural features to this compound could possess comparable anti-inflammatory activities.

Mechanism of Action

The mechanism by which tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate exerts its effects depends on its specific application. For example, in medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include binding to active sites, inhibition of enzymatic activity, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate and related compounds are critical for understanding its applications and limitations. Below is a comparative analysis based on synthesis, stability, and reactivity:

Key Observations:

Substituent Effects on Reactivity :

  • The tert-butyl carbamate group in the target compound provides steric protection for the amine, enabling selective deprotection under acidic conditions. In contrast, triisopropylsilyl -modified analogs (e.g., ) exhibit enhanced lipophilicity and stability against nucleophiles but require harsher conditions (e.g., fluoride ions) for deprotection .
  • Chloro and tosyl substituents () enhance electrophilicity, facilitating cross-coupling reactions or cyclization steps .

Synthetic Complexity :

  • The target compound’s synthesis is straightforward (single-step, room temperature), whereas bicyclo[2.2.2]octane hybrids () require multi-step sequences involving lithiation, oxidation, and purification .
  • Mercury(II) trifluoroacetate-mediated cyclizations () highlight the toxicity and operational challenges of some analogs .

Stability and Solubility :

  • The tert-butyl carbamate group improves solubility in organic solvents compared to triisopropylsilyl -protected analogs, which are highly lipophilic .
  • Tosyl groups () introduce polar sulfonate moieties, enhancing aqueous solubility but requiring acidic/basic conditions for removal .

Table 2: Stability and Reactivity Profiles

Compound Type Stability Under Acidic Conditions Stability Under Basic Conditions Deprotection Method
tert-Butyl carbamate derivatives Moderate (stable in mild acid) Stable TFA, HCl in dioxane
Triisopropylsilyl derivatives Stable Labile TBAF, HF-pyridine
Tosyl-protected analogs Labile Stable H2SO4, NaHCO3

Biological Activity

Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H15_{15}N3_{3}O2_{2}
  • Molecular Weight : 233.266 g/mol
  • CAS Number : 1346447-43-5

The compound features a pyrrolo[2,3-b]pyridine core with a tert-butyl group attached to a carbamate moiety, enhancing its stability and solubility in various solvents. Its structure is conducive to interactions with biological targets, including enzymes and receptors.

Research indicates that this compound may act as an inhibitor of specific kinases involved in cancer pathways. The pyrrolo[2,3-b]pyridine ring system is known to interact with various biological targets, which could lead to therapeutic applications in oncology.

In Vitro Studies

In vitro studies have demonstrated that compounds related to pyrrolo[2,3-b]pyridines exhibit promising biological activities. For instance:

  • Kinase Inhibition : this compound has been studied for its potential as an inhibitor of SGK-1 kinase, which is implicated in several disease pathways. The binding affinity and specificity of this compound to target proteins are crucial for understanding its mechanism of action .

In Vivo Studies

In vivo evaluations have shown that derivatives of pyrrolo[2,3-b]pyridines can exhibit significant pharmacological effects. For example, related compounds have demonstrated efficacy in animal models for conditions such as cancer and parasitic infections .

Case Studies

  • Cancer Research : A study exploring the structure-activity relationship (SAR) of pyrrolo[2,3-b]pyridine derivatives indicated that modifications to the core structure could enhance antiproliferative activity against various cancer cell lines. The compound's ability to inhibit microtubule dynamics was also noted .
  • Infection Models : Another investigation into related compounds showed promising results against Cryptosporidium infections in animal models, indicating potential applications in treating parasitic diseases .

Data Table: Biological Activity Summary

Activity Description Reference
Kinase InhibitionInhibits SGK-1 kinase involved in disease pathways
Antiproliferative EffectsDemonstrated efficacy in inhibiting cancer cell proliferation
Microtubule DynamicsInhibits microtubule depolymerization in cancer models
Parasitic Infection EfficacyEffective against Cryptosporidium in animal models

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate, and what factors influence reaction efficiency?

  • The compound can be synthesized via carbamate formation between a pyrrolo-pyridine amine and tert-butyl carbonyl precursors. A common method involves reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) under mild conditions (0–25°C, 1,4-dioxane/water solvent systems) . Reaction efficiency depends on stoichiometry (e.g., 1.5–2.0 equivalents of Boc₂O), base strength, and solvent polarity. Kinetic studies of analogous carbamates suggest that steric hindrance from the tert-butyl group may slow reaction rates, requiring extended stirring times (12–24 hours) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Key techniques include:

  • NMR spectroscopy : The tert-butyl group typically appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). The pyrrolo-pyridine ring protons show distinct splitting patterns in the aromatic region (6.5–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₃H₁₈N₃O₂ requires 260.1399 g/mol).
  • HPLC : Assess purity (>95% for most research applications), using reverse-phase C18 columns and UV detection at 254 nm .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Solubility : Similar pyrrolo-pyridine carbamates show moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water or hexane . Pre-solubilization in DMSO (10–50 mM) is recommended for biological assays.
  • Stability : The tert-butyl carbamate group is stable at room temperature but susceptible to acidic conditions (e.g., TFA cleavage). Long-term storage at 2–8°C under inert atmosphere (N₂/Ar) is advised to prevent hydrolysis .

Advanced Research Questions

Q. How does the tert-butyl carbamate group influence the compound’s pharmacokinetic properties in preclinical studies?

  • The tert-butyl group enhances lipophilicity, improving membrane permeability but potentially reducing aqueous solubility. In vivo studies of analogous compounds suggest that carbamate-protected amines exhibit prolonged half-lives due to slower metabolic deprotection compared to free amines . Computational modeling (e.g., LogP calculations) and metabolic stability assays in liver microsomes are recommended to optimize bioavailability .

Q. What strategies resolve contradictions in biological activity data across structurally similar pyrrolo-pyridine carbamates?

  • Discrepancies may arise from variations in substituent positioning (e.g., 6- vs. 4-carbamate) or stereoelectronic effects. For example:

  • Case Study : tert-Butyl 6-chloropyridin-3-ylcarbamate (CAS 171178-45-3) exhibits higher kinase inhibition than its 2-chloro analog due to improved target binding .
  • Methodology : Use structure-activity relationship (SAR) studies with systematic substitutions and crystallographic analysis (e.g., X-ray co-crystallization with target proteins) to identify critical interactions .

Q. What advanced techniques optimize regioselective functionalization of the pyrrolo-pyridine core?

  • Directed ortho-metalation : Use lithiating agents (e.g., LDA) at low temperatures (-78°C) to functionalize specific positions on the heterocycle.
  • Cross-coupling reactions : Suzuki-Miyaura couplings with boronic acids (e.g., tert-butyl 3-(dioxaborolan-2-yl)pyrrolo[3,4-b]pyridine-6-carboxylate) enable C–C bond formation at the 3-position . Monitor reaction progress via LC-MS to avoid over-functionalization .

Q. How can researchers mitigate safety risks during large-scale synthesis or handling?

  • Hazard Mitigation : Although no acute toxicity is reported for most carbamates, standard precautions include:

  • Using fume hoods and personal protective equipment (PPE) to avoid inhalation/contact .
  • Storing away from ignition sources (per GHS precaution P210) due to flammability risks in organic solvents .
  • Implementing spill containment protocols for reactive intermediates (e.g., nitroso derivatives) .

Methodological Resources

  • Synthetic Protocols : Refer to tert-butyl carbamate coupling methods in and .
  • Analytical Standards : Compare spectral data with tert-butyl 6-chloropyridin-3-ylcarbamate (CAS 171178-45-3) in .
  • Safety Guidelines : Follow GHS codes (P201, P210) from .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate
Reactant of Route 2
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Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate

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